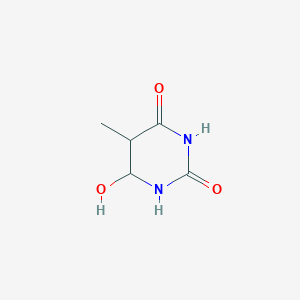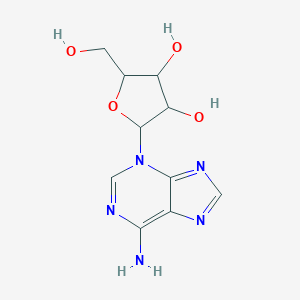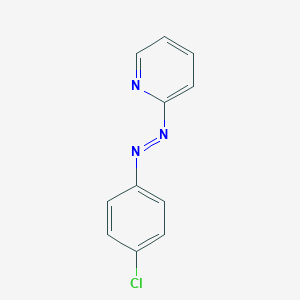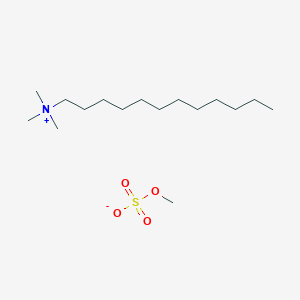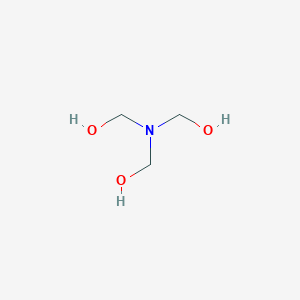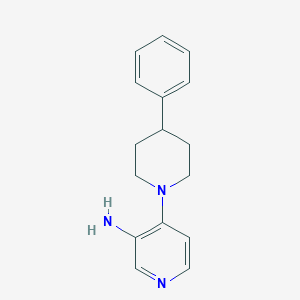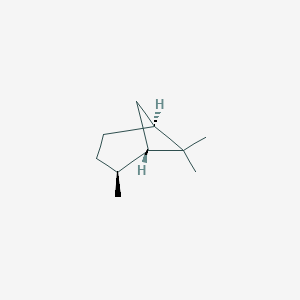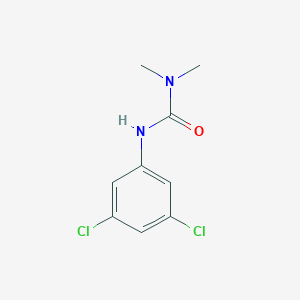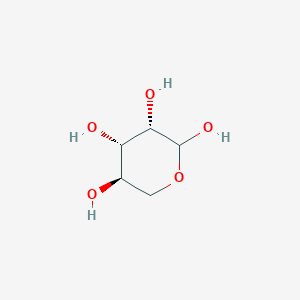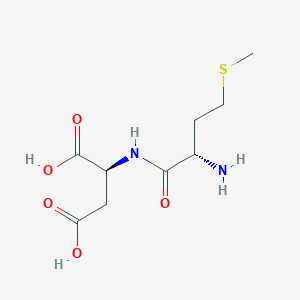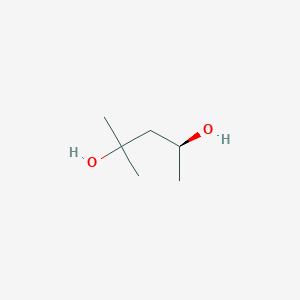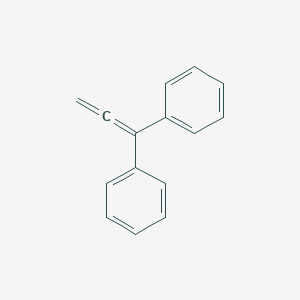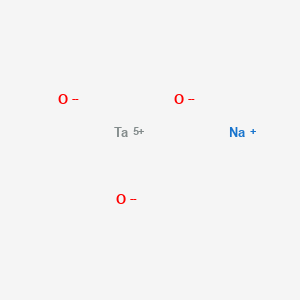
Sodium tantalum trioxide
Overview
Description
Synthesis Analysis
Sodium tantalum trioxide can be synthesized via various methods, including hydrothermal-electrochemical synthesis, which allows for the low-temperature (≤473 K) formation of crystalline thin films with pyrochlore (Na2Ta2O6) and perovskite (NaTaO3) structures on Ta metal substrates. The reaction conditions, such as temperature and precursor concentration, play a critical role in determining the phase, film thickness, and domain size of the synthesized films (Lee et al., 2005).
Molecular Structure Analysis
The molecular structure of sodium tantalum trioxide varies based on the synthesis conditions. It can present as NaTaO3 with a perovskite structure or as Na2Ta2O6 with a pyrochlore structure. These structures have been shown to significantly influence the material's photocatalytic and physical properties (Grewe et al., 2014).
Chemical Reactions and Properties
Sodium tantalum trioxide undergoes various chemical reactions depending on its environment. For example, in sodium hydroxide solutions, tantalum exhibits passive behavior at certain concentrations and temperatures but can transition to an active state under more extreme conditions, forming polytantalate compounds (Robin, 2003).
Physical Properties Analysis
The physical properties of sodium tantalum trioxide, such as morphology, particle size, and surface area, are highly dependent on the synthesis method and conditions. These properties are critical in determining the material's applicability in various fields, including photocatalysis and electronics (Tüysüz & Chan, 2013).
Chemical Properties Analysis
The chemical properties of sodium tantalum trioxide, including its reactivity and stability, are influenced by its structure and synthesis method. For instance, the introduction of dopants such as lanthanum or nitrogen can modify its band gap, enhancing its visible light absorption and photocatalytic activity (Jeyalakshmi et al., 2017).
Scientific Research Applications
Electrolyte, Catalyst, and Transparent Conducting Oxide Applications : TaO3 is a layered material with potential application as an electrolyte, catalyst, and transparent conducting oxide. Its crystal structure and ground state properties have been studied using density functional theory calculations, demonstrating its thermodynamic and mechanical stability (Ravi, Kaur, & Bharathi, 2014).
Photodevice Applications : New forms of stable tantalum oxides like TaO3 have been proposed as two-dimensional nanosheet structures. These new TaO3 oxide materials, with their mixed iono-covalent bonding characteristics, may be potentially useful in photodevice applications (Lee, Lee, & Soon, 2018).
Corrosion Behavior in Sodium Hydroxide Solutions : The corrosion behavior of tantalum in sodium hydroxide solutions has been investigated, showing tantalum's passive behavior in various NaOH concentrations and temperatures. This research provides insights into the chemical stability of tantalum compounds in alkaline environments (Robin, 2003).
Bioactivity in Medical Applications : Sodium tantalate, a compound related to TaO3, has been shown to form a bonelike apatite layer on bioactive tantalum metal in simulated body fluid, indicating potential applications in biomedical fields such as orthopedic surgery (Miyaza et al., 2002).
Compatibility with Sodium in High-Temperature Environments : The compatibility of tantalum with sodium at high temperatures has been studied, showing that oxygen concentration influences the corrosion behavior of tantalum in sodium. This research is relevant for applications involving high-temperature sodium environments (Klueh, 1972).
Photocatalytic Water Splitting : Sodium tantalates have been investigated for their photocatalytic activity in water splitting. Different morphologies and crystal phases of sodium tantalates were synthesized, and their efficiency in hydrogen production was evaluated (Grewe & Tüysüz, 2015).
Future Directions
Sodium Tantalum Trioxide has potential applications in photocatalysis, microelectronics, and energy harvesting . Its crystallization into several polymorphs, which can influence its electrical and optical properties, is an area of ongoing research . The use of Sodium Tantalum Trioxide as a photocatalyst for overall water splitting is also a promising direction .
properties
IUPAC Name |
sodium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.Ta/q+1;3*-2;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJFAANUSOHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Na+].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaTaO3, NaO3Ta | |
| Record name | sodium metatantalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923335 | |
| Record name | Sodium tantalum(5+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.936 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tantalum trioxide | |
CAS RN |
12034-15-0 | |
| Record name | Sodium tantalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tantalum oxide (NaTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tantalum(5+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
